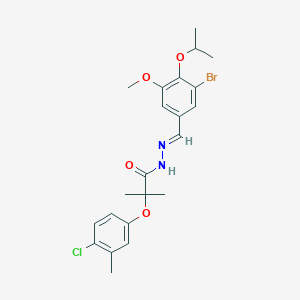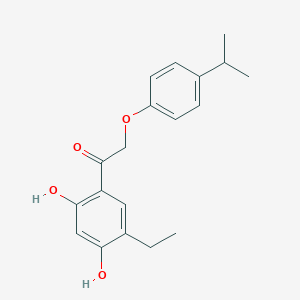
dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DITPA) is a synthetic compound that has been of interest in scientific research due to its potential therapeutic applications. It belongs to the class of pyridine derivatives and has been studied for its effects on the cardiovascular system.
Mechanism of Action
Dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects by activating the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels and subsequent enhancement of cardiac contractility. It also has vasodilatory effects by activating the cGMP pathway in vascular smooth muscle cells.
Biochemical and Physiological Effects
dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase cardiac output and stroke volume, while reducing systemic vascular resistance and pulmonary capillary wedge pressure. It also improves exercise tolerance in patients with heart failure.
Advantages and Limitations for Lab Experiments
One advantage of dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to selectively target the Na+/K+ ATPase pump, which makes it a useful tool for studying the role of this pump in cardiac function. However, its limited solubility and stability can pose challenges in experimental design.
Future Directions
There are several potential future directions for research on dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its use in combination with other drugs for the treatment of heart failure. Another potential application is in the treatment of pulmonary hypertension. Further studies are also needed to elucidate the long-term effects and safety profile of dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Synthesis Methods
Dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with isobutylamine, followed by cyclization and esterification reactions. The final product is obtained as a white crystalline powder.
Scientific Research Applications
Dimethyl 1-isobutyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential therapeutic applications in cardiovascular diseases. It has been shown to have positive inotropic and vasodilatory effects, making it a potential candidate for the treatment of heart failure and hypertension.
properties
IUPAC Name |
dimethyl 1-(2-methylpropyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11(2)8-18-9-12(16(19)21-3)15(14-6-5-7-23-14)13(10-18)17(20)22-4/h5-7,9-11,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNQEPBMANTQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(2-methylpropyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)


![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)
